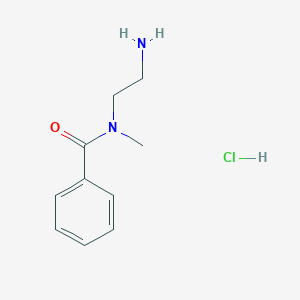

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride typically involves the reaction of N-methylbenzamide with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds and has shown promise in the following areas:

- Antiparasitic Activity : Related compounds have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance, a derivative exhibited an in vitro EC50 of 0.001 μM, indicating strong antiparasitic properties .

- Antitumor Activity : The compound's analogs have shown significant efficacy against cancer cells. Research indicates that modifications to the benzamide structure can enhance biological activity against tumors.

Biological Studies

The compound is utilized in biological research to explore its interaction with various receptors and enzymes:

- Inhibition of Heat Shock Proteins : Studies have identified this compound as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. This mechanism suggests its utility in developing cancer therapeutics .

- Ligand Studies : Its structural characteristics allow it to act as a ligand in receptor studies, influencing cellular signaling pathways and providing insights into drug discovery efforts.

Industrial Applications

In the industrial sector, this compound is used for:

- Synthesis of Specialty Chemicals : It serves as a building block for more complex molecules, facilitating the development of new materials and chemicals with specific properties.

Antiparasitic Activity

A study on related compounds demonstrated that one particular analog cured 2 out of 3 mice infected with Trypanosoma brucei when dosed orally at 50 mg/kg for four days. This highlights the compound's potential as a lead candidate in drug development for parasitic infections .

Selectivity and Toxicity

Research has shown that certain analogs exhibit selectivity over mammalian cells while maintaining low toxicity levels. For example, one analog demonstrated an IC50 against CYP3A4 enzyme activity, suggesting careful evaluation of potential side effects during therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride can be compared with other similar compounds, such as:

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.

N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor with potential therapeutic applications.

N-(2-Aminoethyl)-glycine: A component of peptide nucleic acids used in genetic research.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Actividad Biológica

N-(2-Aminoethyl)-N-methylbenzamide; hydrochloride, a compound characterized by its amide functional group and a substituted benzene ring, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN2O

- Molecular Weight : Approximately 214.69 g/mol

- Functional Groups : Amide, aminoethyl side chain, methyl group at the para position.

The unique structure of N-(2-aminoethyl)-N-methylbenzamide; hydrochloride allows for various interactions with biological targets, making it a valuable compound in research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain enables hydrogen bonding and ionic interactions, potentially modulating the activity of these targets. The methyl group enhances binding affinity, contributing to its efficacy in various biological assays.

1. Antiparasitic Activity

Recent studies have identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates in the fight against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative demonstrated an in vitro EC50 value of 0.001 μM and showed significant efficacy in mouse models . The compound's ability to cure infected mice highlights its potential as a therapeutic agent.

2. Anticancer Properties

Research has also explored the anticancer potential of N-(2-aminoethyl)-N-methylbenzamide derivatives. A study indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. These compounds displayed promising results in vitro, suggesting their utility in cancer therapy.

3. Neuroprotective Effects

In a separate investigation, related compounds exhibited neuroprotective effects against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. One derivative showed improved potency with an EC50 of 0.1 μM, indicating its potential for diabetes treatment .

Comparative Analysis

The following table summarizes the biological activities and findings related to N-(2-aminoethyl)-N-methylbenzamide; hydrochloride and its derivatives:

| Compound | Biological Activity | EC50 / IC50 | Model/Assay Type |

|---|---|---|---|

| N-(2-aminoethyl)-N-phenyl benzamide | Antiparasitic against T. brucei | 0.001 μM | In vitro / Mouse model |

| N-(2-aminoethyl)-N-methylbenzamide | Anticancer (various pathways) | Not specified | In vitro assays |

| Derivative WO5m | Neuroprotective (β-cell protection) | 0.1 μM | In vitro / ER stress model |

Case Study 1: Antiparasitic Screening

In a phenotypic screen involving a library of compounds, N-(2-aminoethyl)-N-phenyl benzamides were identified as effective against Trypanosoma brucei. The screening led to the development of several analogs with enhanced efficacy and favorable drug-like properties, paving the way for further medicinal chemistry optimization .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of N-(2-aminoethyl)-N-methylbenzamide derivatives were evaluated for their ability to inhibit cancer cell proliferation. The study demonstrated that specific substitutions on the benzene ring significantly affected potency, highlighting the importance of structural modifications in enhancing biological activity.

Propiedades

IUPAC Name |

N-(2-aminoethyl)-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWXFOHEHQWJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.